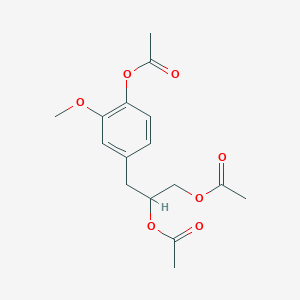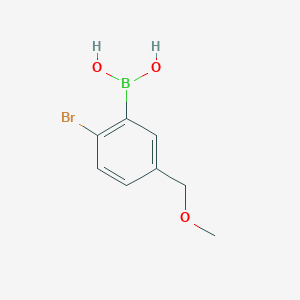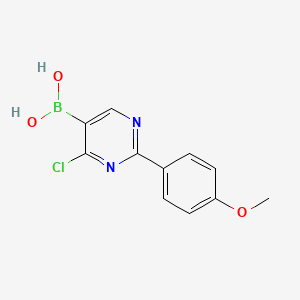
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 3-methylxanthine with heptyl bromide, followed by thiolation with a suitable thiol reagent. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine ring, although specific conditions for this reaction are less common.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to purine bases in DNA and RNA.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is not well-understood. its structural similarity to purine bases suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism. The sulfanyl group could also confer unique reactivity, potentially affecting redox processes or protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylxanthine: A simpler purine derivative without the heptyl and sulfanyl groups.
7-heptyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with an isopropylsulfanyl group instead of a sulfanyl group.
8-heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: Another derivative with different alkyl substitutions.
Uniqueness
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of heptyl and sulfanyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives .
Propriétés
Formule moléculaire |
C13H20N4O2S |
|---|---|
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
7-heptyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-5-6-7-8-17-9-10(14-13(17)20)16(2)12(19)15-11(9)18/h3-8H2,1-2H3,(H,14,20)(H,15,18,19) |
Clé InChI |
ZNOCWWAWDUABMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)



![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)



![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)


